molecular formula C9H5BrClNO3 B13969425 5-Bromo-4-chloro-7-methoxyindoline-2,3-dione

5-Bromo-4-chloro-7-methoxyindoline-2,3-dione

Cat. No.: B13969425
M. Wt: 290.50 g/mol
InChI Key: YAVNMWHBMXNNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-7-methoxyindoline-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy substituents on the indoline-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-7-methoxyindoline-2,3-dione typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 7-methoxyindoline-2,3-dione. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-7-methoxyindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce various reduced indoline derivatives .

Scientific Research Applications

5-Bromo-4-chloro-7-methoxyindoline-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-7-methoxyindoline-2,3-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methoxyindoline-2,3-dione
  • 7-Methoxyindoline-2,3-dione
  • 5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid

Uniqueness

5-Bromo-4-chloro-7-methoxyindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H5BrClNO3

Molecular Weight

290.50 g/mol

IUPAC Name

5-bromo-4-chloro-7-methoxy-1H-indole-2,3-dione

InChI

InChI=1S/C9H5BrClNO3/c1-15-4-2-3(10)6(11)5-7(4)12-9(14)8(5)13/h2H,1H3,(H,12,13,14)

InChI Key

YAVNMWHBMXNNJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1NC(=O)C2=O)Cl)Br

Origin of Product

United States

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